Methyl 2-bromo-5-(trifluoromethyl)isonicotinate
Description
Methyl 2-bromo-5-(trifluoromethyl)isonicotinate is a halogenated isonicotinate derivative characterized by a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. The methyl ester at the 4-position enhances its stability and lipophilicity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₈H₅BrF₃NO₂, with a molecular weight of 284.03 g/mol. The bromine atom facilitates cross-coupling reactions, while the -CF₃ group contributes to electron-withdrawing effects and metabolic resistance, key traits in drug design .
Properties
IUPAC Name |
methyl 2-bromo-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-6(9)13-3-5(4)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJKZUISAVIIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-(trifluoromethyl)isonicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(trifluoromethyl)isonicotinate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF or DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Scientific Research Applications
Methyl 2-bromo-5-(trifluoromethyl)isonicotinate has been utilized in various scientific domains:
Medicinal Chemistry
- Drug Development : This compound serves as a precursor in the synthesis of potential pharmaceuticals targeting various diseases, including cancer and neurological disorders. Its unique structure allows for modifications that enhance biological activity.
Biological Studies
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes, making it a valuable tool for studying enzyme kinetics and mechanisms.
Agrochemicals
- Pesticide Development : The compound is explored for its potential use in developing agrochemicals due to its biological activity against pests and pathogens.
Data Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Used in drug synthesis targeting cancer and neurological disorders. | Potential inhibitors identified in preclinical studies. |
| Biological Studies | Investigated for enzyme inhibition properties. | Effective against specific enzyme targets in vitro. |
| Agrochemicals | Explored for developing new pesticides. | Demonstrated efficacy against certain agricultural pests. |
| Organic Synthesis | Serves as an intermediate in synthesizing complex organic molecules. | Facilitates the creation of various functionalized compounds. |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of derivatives synthesized from this compound. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further drug development.
Case Study 2: Enzyme Inhibition
Research conducted on the enzyme inhibition capabilities of this compound revealed that it effectively inhibited acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This finding highlights its potential utility in developing treatments for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological processes, such as enzyme activity or receptor signaling .
Comparison with Similar Compounds
Methyl 2-bromo-5-hydroxyisonicotinate (CAS 1256810-42-0)
- Substituents : Br (2-position), -OH (5-position).
- Molecular Formula: C₇H₅BrNO₃.
- Molecular Weight : ~230.90 g/mol.
- Key Differences :
- The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to the -CF₃ group in the target compound.
- Lower lipophilicity limits its utility in central nervous system (CNS) drug candidates but enhances suitability for hydrophilic formulations.
- Applications : Investigated for antimicrobial and enzyme-inhibition properties due to its polar functional groups .
Methyl 2-bromo-3-(trifluoromethyl)isonicotinate (CAS 1227581-49-8)
- Substituents : Br (2-position), -CF₃ (3-position).
- Molecular Formula: C₈H₅BrF₃NO₂.
- Molecular Weight : 284.03 g/mol.
- Key Differences :
- The -CF₃ group at the 3-position alters electronic distribution, creating steric hindrance near the bromine atom. This reduces reactivity in Suzuki-Miyaura couplings compared to the 5-CF₃ isomer.
- Similar lipophilicity but distinct regiochemistry may lead to divergent biological target interactions.
- Applications : Used in synthesizing fluorinated heterocycles for agrochemicals .
Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate
- Substituents : -F (5-position), -CF₃ (2-position).
- Molecular Formula: C₈H₅F₄NO₂ (estimated).
- Molecular Weight : ~224.00 g/mol.
- Key Differences: Fluorine at the 5-position increases electronegativity and metabolic stability compared to bromine, reducing off-target reactivity.
- Applications : Studied for neuroprotective and anti-inflammatory effects due to its optimized pharmacokinetic profile .
Research Findings and Implications
- Reactivity : The bromine atom in this compound enables efficient palladium-catalyzed cross-coupling reactions, whereas the -CF₃ group stabilizes intermediates via electron withdrawal .
- Biological Activity : Compared to the hydroxyl analog (), the target compound’s lipophilicity enhances cellular uptake but may require prodrug strategies for aqueous delivery .
- Regiochemical Impact : Substitution patterns (e.g., -CF₃ at 3 vs. 5) critically influence binding to biological targets like kinases or G-protein-coupled receptors .
Biological Activity
Methyl 2-bromo-5-(trifluoromethyl)isonicotinate is a derivative of isonicotinic acid, characterized by the presence of bromine and trifluoromethyl groups. These modifications are known to enhance the compound's biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C8H5BrF3NO2
- Molecular Weight : 284.03 g/mol
- Structure : The compound features a pyridine ring with a bromine atom at the 2-position and a trifluoromethyl group at the 5-position, which significantly influences its chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cytochrome P450 Inhibition : Similar compounds have been reported to inhibit cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which play crucial roles in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting its significance in drug interaction studies.
- Antimicrobial Activity : Compounds with structural similarities have exhibited antimicrobial properties against a range of bacteria and fungi. This suggests that this compound may also possess potential as an antimicrobial agent .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate promising activity:
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Candida albicans | 20 | 8 |
These findings suggest that the compound could be developed further for therapeutic applications in treating infections caused by resistant strains .
Cytotoxicity Studies
In vitro cytotoxicity tests have been conducted using various cancer cell lines to assess the potential anticancer properties of the compound:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MDA-MB-231 (breast cancer) | 10 |
| A549 (lung cancer) | 15 |
The results indicate that this compound exhibits significant cytotoxic effects on cancer cells, warranting further investigation into its mechanism and potential as an anticancer agent .
Case Studies
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various isonicotinic acid derivatives, including this compound. The researchers found that modifications at the bromine and trifluoromethyl positions significantly enhanced both antimicrobial and anticancer activities. This highlights the importance of these functional groups in developing new therapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
